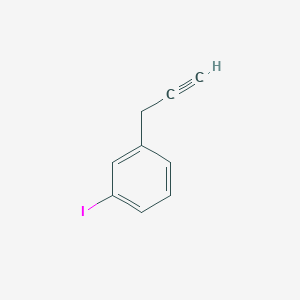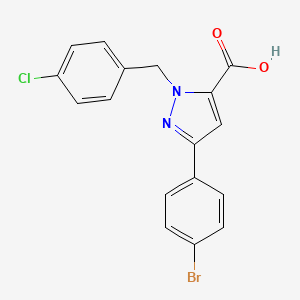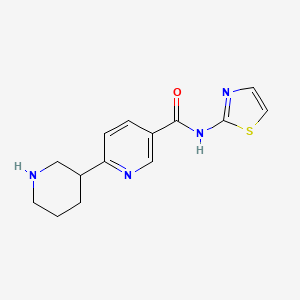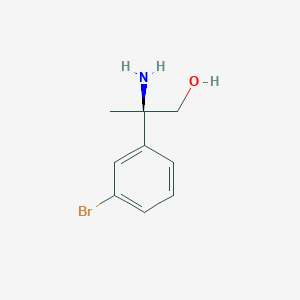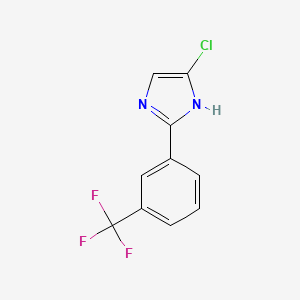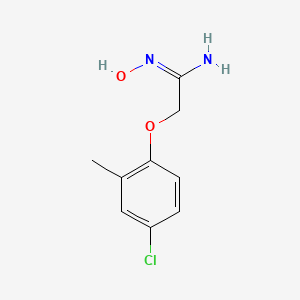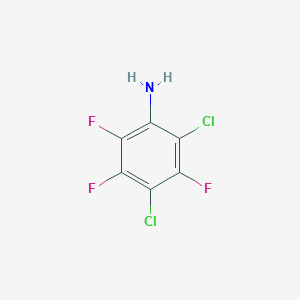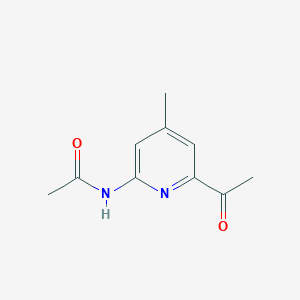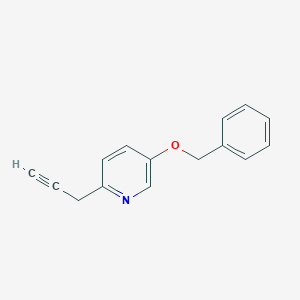
5-(Benzyloxy)-2-prop-2-ynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-prop-2-ynylpyridine is an organic compound that belongs to the class of pyridines. This compound features a benzyloxy group attached to the fifth position of the pyridine ring and a prop-2-ynyl group at the second position. Pyridines are heterocyclic aromatic organic compounds, and their derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-prop-2-ynylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxy-2-prop-2-ynylpyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-prop-2-ynylpyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The prop-2-ynyl group can be reduced to a propyl group using hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Propyl-substituted pyridine.
Substitution: Nitro or halogen-substituted pyridine derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-prop-2-ynylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-prop-2-ynylpyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the prop-2-ynyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxyindole: Shares the benzyloxy group but has an indole core instead of a pyridine ring.
5-Benzyloxy-4-methylpent-2-enyl derivatives: Similar in having a benzyloxy group and an alkyne or alkene substituent.
Uniqueness
5-(Benzyloxy)-2-prop-2-ynylpyridine is unique due to the combination of its benzyloxy and prop-2-ynyl groups attached to the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-phenylmethoxy-2-prop-2-ynylpyridine |
InChI |
InChI=1S/C15H13NO/c1-2-6-14-9-10-15(11-16-14)17-12-13-7-4-3-5-8-13/h1,3-5,7-11H,6,12H2 |
InChI Key |
VWJFKRJGODKNIE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=NC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


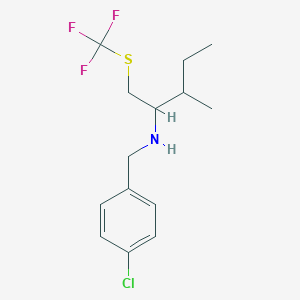
![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(3-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B14861588.png)

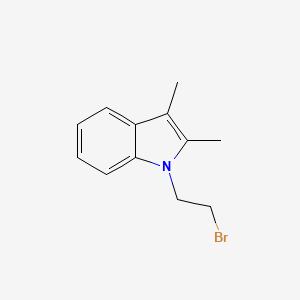
![(NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B14861598.png)
